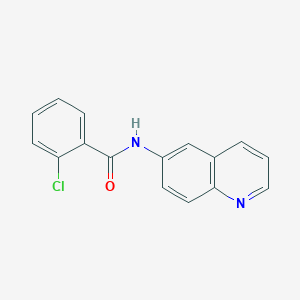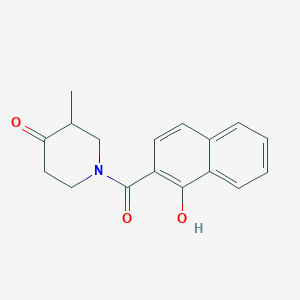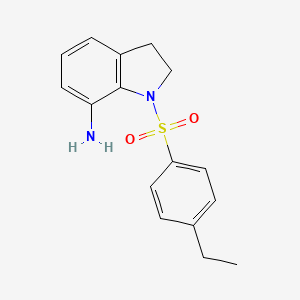
1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine typically involves the reaction of 2,3-dihydroindole with 4-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole nucleus.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine can be compared with other indole derivatives, such as:
1-(4-Methylphenyl)sulfonyl-2,3-dihydroindole: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole: Contains a fluorine atom instead of an ethyl group.
1-(4-Chlorophenyl)sulfonyl-2,3-dihydroindole: Contains a chlorine atom instead of an ethyl group.
These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents .
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12-6-8-14(9-7-12)21(19,20)18-11-10-13-4-3-5-15(17)16(13)18/h3-9H,2,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSIGROSHDKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)
![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)
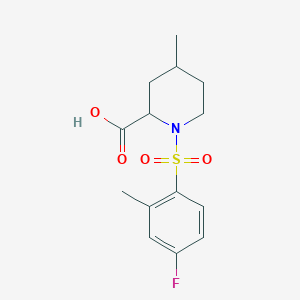
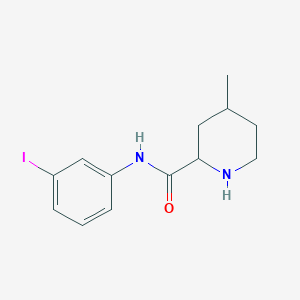
![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
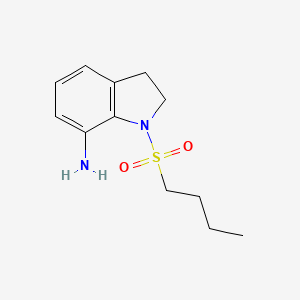
![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
